N-(3-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide
Description
N-(3-Methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide is a secondary amine salt characterized by two methoxy-substituted benzyl groups. This compound is synthesized via reductive amination between 3-methoxybenzylamine and 2-methoxybenzaldehyde, followed by hydrobromide salt formation .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.BrH/c1-18-15-8-5-6-13(10-15)11-17-12-14-7-3-4-9-16(14)19-2;/h3-10,17H,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLMBBDOUAOXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=CC=C2OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609399-91-8 | |
| Record name | Benzenemethanamine, 2-methoxy-N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-(3-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that may influence its biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C16H20BrNO2
- Molecular Weight : 350.25 g/mol
- CAS Number : 1609399-91-8
The compound features a methoxy group on both the benzyl and phenyl rings, which enhances its lipophilicity and may contribute to its biological activities. The presence of the hydrobromide salt form improves its solubility and stability, making it suitable for various applications in medicinal chemistry .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research suggests that compounds with similar structures can modulate neurotransmitter systems, particularly affecting serotonin receptors, which play a crucial role in mood regulation and other physiological processes .
Anticancer Potential
Research has highlighted the potential of structurally similar compounds in exhibiting anticancer properties. For instance, compounds with methoxy substitutions have shown promising results in inhibiting cancer cell proliferation in various cancer lines, such as HeLa and A549 cells. While direct studies on this compound are scarce, the implications from related compounds suggest a potential for similar activity .
Case Studies
-
Serotonin Receptor Modulation :
A study investigated the effects of compounds similar to N-(3-methoxybenzyl)-1-(2-methoxyphenyl)methanamine on serotonin receptors. Results indicated that certain derivatives exhibited selective activity at 5-HT2C receptors, which could be beneficial for developing treatments for mood disorders . -
Antiproliferative Activity :
In a comparative analysis of various methoxy-substituted compounds, one derivative demonstrated significant antiproliferative effects against cancer cell lines with an IC50 value of 38 nM against A549 cells. This suggests that this compound might share similar mechanisms leading to cell cycle arrest and apoptosis .
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Preliminary findings |
| Anticancer | IC50 values around 30-50 nM | Case study analysis |
| Serotonin modulation | Selective activity at 5-HT2C | Research findings |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers: Methoxy Substitution Patterns
a) N-(3-Methoxybenzyl)-1-(3-Methoxyphenyl)methanamine Hydrochloride (1-3)
- Structure : Differs in the position of the methoxy group on the second aromatic ring (3-methoxy vs. 2-methoxy).
- This compound demonstrated moderate affinity for 5-HT2C receptors in preliminary studies .
- Synthesis Yield : 32% (comparable to the target compound’s synthetic efficiency) .
b) N-(4-Methoxybenzyl)-1-(4-Methoxyphenyl)methanamine Hydrochloride (1-6)
- Structure : Para-methoxy groups on both aromatic rings.
- Impact: Increased symmetry and electron-donating effects may improve solubility but reduce selectivity due to weaker steric differentiation. No direct biological data reported .
Heterocyclic and Functional Group Variations
a) N-(3-Methoxybenzyl)-1-(5-Nitrothiophen-2-yl)methanamine Hydrochloride (14)
- Structure : Replaces 2-methoxyphenyl with a 5-nitrothiophen-2-yl group.
- This compound showed improved in vitro antifungal activity (MIC = 8 µg/mL against Candida albicans) compared to methoxy-only analogs .
- Synthesis Yield : 32%, indicating comparable reactivity despite structural complexity .
b) (+)-1-[(1S,2S)-2-(5-Fluoro-2-Methoxyphenyl)cyclopropyl]-N-(3-Methoxybenzyl)methanamine Hydrochloride
Substitution with Nitrogen-Containing Groups
a) N-(3-Methoxybenzyl)-1-(3-(Pyrrolidin-1-yl)oxetan-3-yl)methanamine (FTO-20 N)
- Structure : Features a pyrrolidine-oxetan hybrid group.
- Impact : The oxetan ring improves aqueous solubility (logP = 1.8 vs. 2.5 for the target compound), while pyrrolidine enhances FTO enzyme inhibition (IC50 = 0.8 µM) .
b) Pyrazole Derivatives (O4, O5)
Data Table: Key Properties and Activities
Q & A
Basic: What synthetic methodologies are employed for preparing N-(3-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide?
Answer:
The compound is typically synthesized via reductive amination , a two-step process involving:
- Step 1 : Condensation of 3-methoxybenzylamine with 2-methoxybenzaldehyde to form an imine intermediate.
- Step 2 : Reduction using sodium triacetoxyborohydride (STAB) or similar agents in chloroform under reflux, followed by hydrobromide salt formation .
Key considerations include stoichiometric ratios (e.g., 1:1.5 amine:aldehyde) and purification via flash chromatography (e.g., PE/EtOAc gradients). Yields typically range from 21–79%, depending on substituent steric/electronic effects .
Basic: How is the compound characterized structurally and analytically?
Answer:
Critical characterization methods include:
- NMR Spectroscopy :
- HRMS : Accurate mass analysis (e.g., [M+H]⁺ calculated vs. observed) confirms molecular formula .
- Optical Rotation : Chiral variants require polarimetry (e.g., [α]D²⁰ –39.0° for enantiopure analogs) .
Advanced: How do structural modifications influence functional selectivity at serotonin receptors (e.g., 5-HT2C)?
Answer:
The 3- and 2-methoxy substituents on the benzyl and phenyl groups, respectively, are critical for 5-HT2C receptor agonism . Key findings from analogs include:
- 3-Methoxybenzyl : Enhances binding affinity via hydrophobic interactions with transmembrane domains .
- 2-Methoxyphenyl : Reduces off-target activity at 5-HT2A/B by sterically hindering receptor subpockets .
- Cyclopropyl Spacers : Improve metabolic stability but may reduce conformational flexibility, impacting efficacy .
Comparative studies using radioligand binding assays (e.g., Ki values) and functional assays (e.g., cAMP inhibition) are essential to validate selectivity .
Advanced: How can researchers resolve contradictions in reported biological activity data across structural analogs?
Answer:
Discrepancies often arise from:
- Variability in Assay Conditions (e.g., cell lines, receptor expression levels).
- Subtle Structural Differences (e.g., halogen vs. methoxy substituents).
Methodological Solutions : - Systematic SAR Studies : Synthesize and test analogs with incremental modifications (e.g., 3-methoxy vs. 4-methoxy) under standardized conditions .
- Crystallography/Molecular Modeling : Resolve binding modes (e.g., ligand-receptor docking using PDB structures) to explain divergent activities .
- Meta-Analysis : Cross-reference functional data (EC₅₀, IC₅₀) from multiple studies to identify trends .
Advanced: What strategies optimize enantiomeric purity for chiral derivatives of this compound?
Answer:
Enantiopure synthesis involves:
- Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., (1S,2S)-cyclopropyl precursors) .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during imine reduction .
- Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., amylose columns) .
Optical rotation and circular dichroism (CD) spectra validate enantiopurity, while X-ray crystallography confirms absolute configuration .
Methodological: How can researchers mitigate stability issues during storage and handling?
Answer:
- Storage : Lyophilized hydrobromide salts stored at –20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
- Handling : Use anhydrous solvents (e.g., CHCl₃, DCM) during synthesis to avoid salt decomposition .
- Stability Monitoring : Regular HPLC-UV analysis (e.g., C18 columns, acetonitrile/water gradients) detects degradation products (e.g., free amine formation) .
Methodological: What in vitro assays are suitable for evaluating target engagement and off-target effects?
Answer:
- Primary Assays :
- Radioligand Binding : Competition assays using [³H]-5-HT2C ligands to determine Ki values .
- Calcium Mobilization : FLIPR assays in HEK293 cells expressing 5-HT2C receptors .
- Counter-Screens :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
